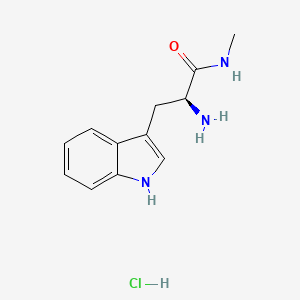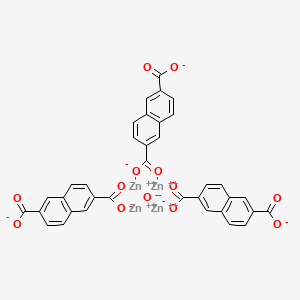
(2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, a methoxy group, and a phenylchromenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the phenylchromenyl moiety: This step involves the condensation of a phenolic compound with a suitable aldehyde under acidic conditions to form the chromenyl structure.
Introduction of hydroxyl and methoxy groups: Hydroxylation and methoxylation reactions are carried out using reagents such as hydrogen peroxide and methanol in the presence of catalysts.
Glycosylation: The final step involves the attachment of the chromenyl moiety to a sugar derivative, such as glucuronic acid, under glycosylation conditions using catalysts like silver carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium ethoxide, potassium tert-butoxide
Major Products Formed
Oxidation products: Ketones, aldehydes
Reduction products: Alcohols
Substitution products: Various functionalized derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as an antioxidant due to the presence of multiple hydroxyl groups. It is also investigated for its ability to interact with various biomolecules, such as proteins and nucleic acids.
Medicine
In medicine, (2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is explored for its potential therapeutic effects. It is studied for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The chromenyl moiety can intercalate into DNA, disrupting its replication and transcription processes. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its anticancer and cardioprotective effects.
Rutin: A glycoside of quercetin with similar biological activities.
Uniqueness
The uniqueness of (2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various scientific applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H20O12 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O12/c1-31-18-12(24)11-9(23)7-10(8-5-3-2-4-6-8)32-17(11)16(28)19(18)33-22-15(27)13(25)14(26)20(34-22)21(29)30/h2-7,13-15,20,22,24-28H,1H3,(H,29,30)/t13-,14-,15+,20-,22+/m0/s1 |
InChI Key |
JWFBVQAFQYCXFD-AEOXVINBSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15342167.png)
![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)

![2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B15342184.png)


![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)


![4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide](/img/structure/B15342226.png)




